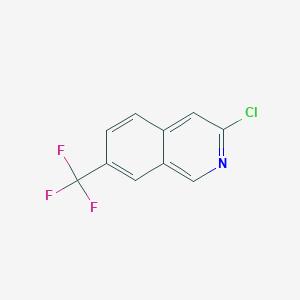

Isoquinoline, 3-chloro-7-(trifluoromethyl)-

Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry and Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in the fields of organic and medicinal chemistry due to their structural diversity and wide range of applications. wisdomlib.orgopenmedicinalchemistryjournal.com They form the core structure of numerous natural products, including alkaloids, vitamins, and hormones. mdpi.comrsc.org

In medicinal chemistry, nitrogen heterocycles are recognized as "privileged structures" because they are a fundamental component in a vast number of therapeutic agents. openmedicinalchemistryjournal.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.comrsc.orgmsesupplies.com The prevalence of these structures in pharmaceuticals is attributed to their ability to engage in various biological interactions. The nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating strong and specific binding to biological targets such as enzymes and receptors. mdpi.comrsc.org This interaction is crucial for the compound's biological activity. wisdomlib.org Beyond pharmaceuticals, these compounds are also integral to the development of agrochemicals, dyes, and advanced organic materials. openmedicinalchemistryjournal.commsesupplies.com

Overview of Isoquinoline (B145761) Derivatives as Core Pharmacophores and Synthetic Building Blocks

Among the vast family of nitrogen heterocycles, the isoquinoline scaffold holds a prominent position. nih.gov Isoquinoline is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. semanticscholar.orgfoodb.ca This structural framework is found in many naturally occurring alkaloids, such as morphine and berberine, which are derived from the amino acid tyrosine. semanticscholar.orgfoodb.caamerigoscientific.com

Isoquinoline derivatives are recognized as a versatile class of compounds with a broad spectrum of pharmacological activities. nih.govsemanticscholar.orgacs.org Their potential therapeutic applications are extensive, with research demonstrating activities such as:

Anticancer nih.govamerigoscientific.com

Antimicrobial nih.govamerigoscientific.com

Anti-inflammatory nih.govamerigoscientific.com

Antifungal nih.gov

Analgesic semanticscholar.orgacs.org

Antiviral semanticscholar.org

The following table summarizes some of the key biological activities associated with the isoquinoline scaffold.

| Pharmacological Activity | Description |

| Anticancer | Certain derivatives have shown the ability to inhibit the proliferation of cancer cells and induce apoptosis. semanticscholar.orgamerigoscientific.com |

| Antimicrobial | The scaffold is present in compounds that exhibit broad-spectrum activity against various bacteria, fungi, and parasites. amerigoscientific.com |

| Anti-inflammatory | Isoquinoline-based molecules have demonstrated the capacity to inhibit pro-inflammatory pathways. nih.govamerigoscientific.comacs.org |

| Enzyme Inhibition | The structural features of isoquinolines make them effective inhibitors for various enzymes. nih.govsemanticscholar.org |

Beyond their direct medicinal applications, isoquinolines are also valuable synthetic building blocks in organic chemistry. researchgate.net Classic reactions like the Bischler–Napieralski and Pictet–Spengler syntheses have long been used to construct the isoquinoline core. nih.govmdpi.com Modern synthetic chemistry continues to develop novel and more efficient methods for the synthesis and functionalization of isoquinoline derivatives, highlighting their enduring importance as intermediates for creating more complex molecules. nih.govijpsjournal.comorganic-chemistry.org

Rationale for Trifluoromethyl and Halogen Substitution in Isoquinoline Frameworks

The strategic modification of core scaffolds with specific functional groups is a cornerstone of modern drug design. For the isoquinoline framework, the incorporation of trifluoromethyl (-CF3) and halogen (e.g., -Cl) groups is a well-established strategy to modulate a molecule's physicochemical and biological properties. mdpi.comwisdomlib.orghovione.com

Trifluoromethyl Group (-CF3): The trifluoromethyl group is highly sought after in medicinal chemistry for its unique electronic properties and steric effects. nbinno.com Its introduction into a molecule like isoquinoline can lead to several beneficial changes:

Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation by enzymes. This can increase the half-life of a drug in the body. mdpi.comnbinno.com

Increased Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), which can improve a compound's ability to cross cell membranes and the blood-brain barrier. mdpi.comnbinno.com

Modulation of Basicity: As a strong electron-withdrawing group, the -CF3 moiety can significantly lower the basicity (pKa) of nearby nitrogen atoms, such as the one in the isoquinoline ring. wikipedia.orgnih.gov This can affect how the molecule interacts with biological targets and its solubility.

Improved Binding Affinity: The unique properties of the -CF3 group can lead to stronger and more specific interactions with target proteins. mdpi.com

Halogen Substitution (-Cl): The incorporation of halogen atoms, particularly chlorine, is another critical tool in medicinal chemistry. researchgate.netacs.org Halogenation of the isoquinoline ring can confer several advantages:

Pharmacokinetic Modulation: Halogens can alter a molecule's lipophilicity, permeability, and metabolic profile. researchgate.netnih.gov Replacing a hydrogen atom with a chlorine atom can block a site that is otherwise vulnerable to metabolic oxidation. nih.gov

Enhanced Target Binding: Chlorine atoms can participate in "halogen bonding," a type of non-covalent interaction where the halogen acts as an electrophilic region and interacts with electron-rich pockets in a protein. acs.orgresearchgate.net This can enhance binding affinity and selectivity.

Increased Potency: In many cases, the addition of a halogen has been shown to have a pronounced positive impact on the biological potency of a drug molecule. researchgate.net

The following table outlines the effects of these substitutions.

| Substitution | Key Physicochemical Effects | Impact on Pharmacological Profile |

| Trifluoromethyl (-CF3) | Increases lipophilicity; strong electron-withdrawing effect; decreases basicity of the ring nitrogen. mdpi.comwikipedia.org | Enhances metabolic stability; improves cell permeability; can increase binding affinity. mdpi.comnbinno.com |

| Chloro (-Cl) | Increases lipophilicity; can participate in halogen bonding. researchgate.netacs.org | Can block metabolic hotspots; improves potency and target selectivity. researchgate.netnih.gov |

Research Scope and Objectives Pertaining to Isoquinoline, 3-chloro-7-(trifluoromethyl)-

The specific compound, Isoquinoline, 3-chloro-7-(trifluoromethyl)-, represents a molecule designed to leverage the combined benefits of the isoquinoline scaffold, a chloro substituent, and a trifluoromethyl group. The research scope for such a compound is centered on the synthesis and evaluation of a novel chemical entity with potentially enhanced therapeutic properties.

The primary objectives for investigating this specific molecule would include:

Chemical Synthesis: To develop an efficient and scalable synthetic route to produce Isoquinoline, 3-chloro-7-(trifluoromethyl)-. This involves exploring modern synthetic methodologies for the controlled, multi-substitution of the isoquinoline core.

Structural Characterization: To unambiguously confirm the chemical structure and purity of the synthesized compound using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pharmacological Evaluation: To screen the compound against a variety of biological targets to identify potential therapeutic activities. Based on the known properties of its constituent parts, this could include screening for anticancer, antimicrobial, or enzyme inhibitory activities.

Structure-Activity Relationship (SAR) Studies: To use Isoquinoline, 3-chloro-7-(trifluoromethyl)- as a lead compound for the synthesis of related analogues. This would help in understanding how the specific placement of the chloro and trifluoromethyl groups influences its biological activity and would guide the design of more potent and selective molecules.

The investigation into this compound is driven by the hypothesis that the synergistic combination of the robust isoquinoline pharmacophore with the modulating effects of chloro and trifluoromethyl substituents will result in a molecule with a desirable and potentially unique biological profile for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-4-6-1-2-8(10(12,13)14)3-7(6)5-15-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDKHPDVFGRCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263919 | |

| Record name | Isoquinoline, 3-chloro-7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-00-9 | |

| Record name | Isoquinoline, 3-chloro-7-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 3-chloro-7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Isoquinoline, 3 Chloro 7 Trifluoromethyl

Transformations Involving the Chloro Moiety

The chlorine atom at the C-3 position of the isoquinoline (B145761) ring is a versatile handle for introducing a wide array of functional groups. Its reactivity is significantly influenced by the electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group, making it amenable to various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the isoquinoline ring, exacerbated by the trifluoromethyl substituent, facilitates nucleophilic aromatic substitution (SNAr) at the 3-position. This allows for the direct displacement of the chloride with various nucleophiles, such as amines and alkoxides, to furnish functionalized isoquinolines.

The reaction with amines, for instance, provides a direct route to 3-aminoisoquinoline derivatives. While specific examples for 3-chloro-7-(trifluoromethyl)isoquinoline are not extensively documented in readily available literature, the general reactivity pattern of similar chloro-substituted aza-heterocycles suggests that these reactions proceed under thermal or basic conditions. For example, the reaction of a chloro-substituted quinoline (B57606) with an amine proceeds to give the corresponding amino-substituted product. This transformation is crucial for the synthesis of compounds with potential biological activity.

Similarly, alkoxides can displace the chloro group to form 3-alkoxyisoquinolines. The reaction of chlorobenzene (B131634) with sodium methoxide, although requiring forcing conditions due to the lower activation of the benzene (B151609) ring, exemplifies this type of transformation. stackexchange.com The increased activation of the isoquinoline ring in the target compound would likely allow for milder reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-aza-heterocycles

| Nucleophile | Product Type | General Conditions |

| Primary/Secondary Amines | 3-Amino-isoquinolines | Heat, with or without base |

| Sodium/Potassium Alkoxides | 3-Alkoxy-isoquinolines | Heat, in the corresponding alcohol |

Note: This table represents general reactivity patterns and specific conditions for Isoquinoline, 3-chloro-7-(trifluoromethyl)- may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the 3-chloro position of the isoquinoline serves as an excellent electrophilic partner in these transformations.

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the isoquinoline at the 3-position by coupling with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is a versatile method for creating substituted alkenes attached to the isoquinoline scaffold. Typical conditions involve a palladium(II) salt like Pd(OAc)₂, a phosphine (B1218219) ligand, and an organic or inorganic base. mdpi.comugent.benih.gov

Sonogashira Coupling: To introduce an alkyne moiety at the 3-position, the Sonogashira coupling is employed. This reaction couples the 3-chloro-7-(trifluoromethyl)isoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, typically an amine. nih.govgoogle.comnih.govresearchgate.net This method is highly efficient for the formation of C(sp²)-C(sp) bonds.

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr reactions. It involves the palladium-catalyzed coupling of the 3-chloro-7-(trifluoromethyl)isoquinoline with a primary or secondary amine. researchgate.net This reaction is known for its broad substrate scope and functional group tolerance. A rapid synthesis of 3-aminoisoquinoline-5-sulfonamides has been achieved using this methodology on the corresponding 3-chloro derivative, highlighting its utility in this class of compounds. scielo.org.mx

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | 3-Aryl/Vinyl-isoquinoline | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck | Alkene | 3-Alkenyl-isoquinoline | Pd(II) salt (e.g., Pd(OAc)₂), Ligand, Base |

| Sonogashira | Terminal Alkyne | 3-Alkynyl-isoquinoline | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | 3-Amino-isoquinoline | Pd catalyst, Ligand, Base |

Note: This table provides a general overview. Specific catalysts, ligands, and bases are chosen based on the specific substrates and desired outcome.

Other Metal-Catalyzed Coupling Processes

Beyond palladium, other transition metals can be utilized to effect transformations at the 3-chloro position. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been used to synthesize isoquinoline derivatives, showcasing the broader potential of metal catalysis in modifying this heterocyclic system. acs.org While not a direct transformation of the chloro group, these methods highlight the diverse reactivity of the isoquinoline scaffold.

Reactions at the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable and robust functional group, which is one of the reasons for its widespread use in medicinal chemistry. researchgate.net However, under certain conditions, it can undergo transformations.

Stability and Transformation of the Trifluoromethyl Group

The C-F bond is one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group highly resistant to many chemical transformations. researchgate.net It is stable under the conditions of most palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. researchgate.net

However, under harsh acidic conditions, such as in the presence of fuming sulfuric acid and boric acid, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. rsc.org This transformation, while requiring forcing conditions, provides a synthetic route to isoquinoline-7-carboxylic acid derivatives from the corresponding trifluoromethylated precursors.

Influence on Neighboring Reactivity

The primary role of the 7-trifluoromethyl group is electronic. As a powerful electron-withdrawing group, it significantly influences the reactivity of the entire isoquinoline ring system. nih.gov This electron-withdrawing effect deactivates the benzene portion of the isoquinoline ring towards electrophilic aromatic substitution. Conversely, it activates the heterocyclic ring, particularly the C-3 position, towards nucleophilic attack, as discussed in the context of SNAr reactions. researchgate.net The trifluoromethyl group's influence on the electronic properties of the molecule can be observed in spectroscopic data, such as 1H NMR, where it causes deshielding of nearby protons. researchgate.net

Reactions at the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring system makes it a nucleophilic center, susceptible to reactions with various electrophiles. These reactions modify the electronic properties and steric environment of the heterocyclic ring, providing intermediates for further synthetic transformations.

N-Oxidation and Subsequent Transformations

The nitrogen atom in 3-chloro-7-(trifluoromethyl)isoquinoline can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide exhibits altered reactivity compared to the parent isoquinoline.

The introduction of the oxygen atom at the nitrogen position has several significant effects:

It increases the electron density at the C-1 and C-3 positions, making them more susceptible to electrophilic attack.

It activates the C-1 position for nucleophilic attack through mechanisms like deoxygenative C-H functionalization.

The N-O bond can act as an internal oxidant in certain catalytic cycles.

A common subsequent transformation of isoquinoline N-oxides involves reaction with various reagents to achieve functionalization at the C-1 position. For instance, in reactions analogous to those performed on quinoline N-oxides, treatment with activating agents like TsCl or POCl₃ followed by a nucleophile can lead to the introduction of a substituent at the C-1 position with concurrent removal of the N-oxide oxygen.

A plausible reaction pathway for such a transformation is outlined below:

Table 1: Plausible Deoxygenative Functionalization of Isoquinoline, 3-chloro-7-(trifluoromethyl)- N-oxide| Step | Reagent | Intermediate | Product | Description |

|---|---|---|---|---|

| 1 | m-CPBA | Isoquinoline, 3-chloro-7-(trifluoromethyl)-, N-oxide | - | Oxidation of the isoquinoline nitrogen. |

| 2 | Activating Agent (e.g., POCl₃) | Activated N-O bond intermediate | - | Activation of the N-oxide for nucleophilic attack. |

| 3 | Nucleophile (e.g., R-MgBr) | - | 1-Substituted-3-chloro-7-(trifluoromethyl)isoquinoline | Nucleophilic addition at C-1 and subsequent deoxygenation. |

This reactivity provides a strategic approach to introduce substituents at the C-1 position, which is otherwise less reactive towards direct functionalization in the parent heterocycle.

Quaternization Reactions

The isoquinoline nitrogen can act as a nucleophile and react with electrophiles such as alkyl halides or acyl halides to form quaternary isoquinolinium salts. This process, known as quaternization, converts the neutral isoquinoline into a positively charged species, which significantly alters the reactivity of the ring system.

A classic and synthetically valuable reaction involving quaternization is the Reissert reaction. wikipedia.org In this transformation, 3-chloro-7-(trifluoromethyl)isoquinoline would react with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, typically potassium cyanide, to form a Reissert compound: a 2-acyl-1-cyano-1,2-dihydroisoquinoline derivative. wikipedia.orgrsc.org

The formation of the isoquinolinium salt as an intermediate is a key step in the Reissert reaction mechanism. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by the cyanide ion at the C-1 position. wikipedia.org Reissert compounds are versatile intermediates themselves, serving as precursors for the synthesis of various other isoquinoline derivatives, including 1-substituted isoquinolines and isoquinaldic acids. wikipedia.orgacs.orgacs.org

More general quaternization can be achieved by reaction with alkylating agents. For example, treatment with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkyl-3-chloro-7-(trifluoromethyl)isoquinolinium iodide. clockss.orgnih.gov These quaternary salts are more susceptible to nucleophilic attack and reduction than the parent isoquinoline. clockss.org

Functionalization at Other Positions of the Isoquinoline Ring System

Beyond reactions at the nitrogen atom, the carbon framework of 3-chloro-7-(trifluoromethyl)isoquinoline can be functionalized through various methods, guided by the inherent electronic properties of the substituted ring system.

Substituent Effects on Regioselectivity

The regioselectivity of further substitution reactions on the 3-chloro-7-(trifluoromethyl)isoquinoline ring is dictated by the electronic nature of the existing substituents and the isoquinoline nucleus itself.

Trifluoromethyl Group (-CF₃): The -CF₃ group at the C-7 position is a powerful electron-withdrawing group due to the strong inductive effect of the fluorine atoms. This effect deactivates the carbocyclic ring (the benzene portion) towards electrophilic aromatic substitution (SEAr). libretexts.org Any electrophilic attack on this ring would be directed to the positions meta to the -CF₃ group, namely C-6 and C-8, to avoid placing a positive charge on the carbon adjacent to the deactivating group. libretexts.orgnih.gov

Chloro Group (-Cl): The chlorine atom at the C-3 position is an electron-withdrawing group via induction but also a weak π-donor through resonance. More importantly, it serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and is an excellent handle for transition metal-catalyzed cross-coupling reactions. researchgate.netsemanticscholar.org The position C-3 is part of the electron-deficient pyridine (B92270) ring of the isoquinoline system, making it susceptible to attack by strong nucleophiles.

Isoquinoline Ring System: The pyridine ring is inherently electron-deficient (π-deficient) and generally resistant to electrophilic attack but prone to nucleophilic attack, particularly at positions C-1 and C-3. The benzene ring is more electron-rich than the pyridine ring and is where electrophilic substitution typically occurs, albeit influenced by existing substituents.

Therefore, the predictable regioselectivity is as follows:

Electrophilic Aromatic Substitution: Expected to occur, if forced, at the C-6 or C-8 positions.

Nucleophilic Aromatic Substitution: Expected to occur at the C-3 position, leading to the displacement of the chloride. youtube.comyoutube.com

Metal-Catalyzed Cross-Coupling: The C-Cl bond at the C-3 position is the primary site for oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)). nih.govwikipedia.org

Introduction of Diverse Functional Groups

The presence of the chlorine atom at the C-3 position is the key to introducing a wide array of functional groups through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the C-3 position with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at this position, providing access to a vast library of derivatives. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds. wikipedia.org By reacting 3-chloro-7-(trifluoromethyl)isoquinoline with a primary or secondary amine in the presence of a suitable palladium catalyst, ligand, and base, a diverse range of amino-substituted isoquinolines can be synthesized. libretexts.orgacsgcipr.orgorganic-chemistry.org

Table 2: Representative Cross-Coupling Reactions for Functionalization at C-3

| Reaction Name | Coupling Partner | Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl-7-(trifluoromethyl)isoquinoline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | 3-(Dialkylamino)-7-(trifluoromethyl)isoquinoline |

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the ring nitrogen, allows for the direct displacement of the C-3 chloride by strong nucleophiles. youtube.comyoutube.com Reactions with alkoxides (e.g., sodium methoxide), thiolates, or amines under appropriate conditions can be used to introduce oxygen, sulfur, or nitrogen functionalities at this position. The rate of these reactions is enhanced by the electron-withdrawing nature of the isoquinoline nitrogen. semanticscholar.orgresearchgate.net

Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multi-dimensional correlation experiments, a comprehensive picture of the molecular architecture can be assembled.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons in the molecule. For "Isoquinoline, 3-chloro-7-(trifluoromethyl)-", five signals are expected in the aromatic region of the spectrum, corresponding to the five protons on the isoquinoline (B145761) core. The trifluoromethyl and chloro substituents exert significant electronic effects, influencing the chemical shifts of the nearby protons.

The proton at the C-1 position is expected to be a singlet due to the absence of adjacent protons. The protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-8) will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with neighboring protons. The proton at C-4 is typically observed as a singlet in the isoquinoline ring system. The H-8 proton, being adjacent to the electron-withdrawing trifluoromethyl group at C-7, is expected to be deshielded and appear at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~9.3 | s | - |

| H-4 | ~7.8 | s | - |

| H-5 | ~8.3 | d | ~9.0 |

| H-6 | ~7.8 | dd | ~9.0, ~2.0 |

Note: Predicted values are based on analogous substituted isoquinoline and quinoline (B57606) systems. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" has ten carbon atoms in its core structure, plus the carbon of the trifluoromethyl group. The carbon atom attached to the chlorine (C-3) and the quaternary carbons (C-4a, C-7, C-8a) are expected to show distinct chemical shifts. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~150 |

| C-4 | ~120 |

| C-4a | ~135 |

| C-5 | ~128 |

| C-6 | ~125 (q) |

| C-7 | ~132 (q) |

| C-8 | ~124 |

| C-8a | ~128 |

| C=N (part of ring) | ~148 |

Note: Predicted values are based on analogous substituted isoquinoline and quinoline systems. The 'q' indicates a quartet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR is highly specific for fluorine-containing compounds. The trifluoromethyl group at the C-7 position of the isoquinoline ring will give rise to a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this singlet provides a key diagnostic marker for the presence and electronic environment of the -CF₃ group. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm, using CFCl₃ as a reference. beilstein-journals.org

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the precise connectivity of atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For "Isoquinoline, 3-chloro-7-(trifluoromethyl)-", a key correlation would be observed between the H-5 and H-6 protons, confirming their ortho relationship on the benzene portion of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons (C-1, C-4, C-5, C-6, and C-8).

H-1 correlating with C-3, C-8a, and C-8.

H-4 correlating with C-3, C-5, and C-4a.

H-8 correlating with C-6, C-7, C-1, and the carbon of the -CF₃ group.

Gauge-Independent Atomic Orbital (GIAO) calculations are a computational method used to predict NMR chemical shifts. nctu.edu.tw This theoretical approach is particularly valuable for complex molecules or when experimental data is ambiguous. By creating a computational model of the molecule, the shielding tensors for each nucleus can be calculated, which are then converted into chemical shifts. Comparing the theoretically predicted ¹³C and ¹⁹F NMR shifts with the experimental data provides a powerful method for verifying structural assignments. researchgate.net This technique is especially useful in distinguishing between isomers, where subtle differences in chemical shifts can be accurately predicted by the GIAO method. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" (C₁₀H₅ClF₃N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern would be observed due to the presence of chlorine: a peak for the molecule containing the ³⁵Cl isotope (M⁺) and another peak approximately one-third the intensity at two mass units higher for the ³⁷Cl isotope (M+2). researchgate.net

Table 3: Predicted Mass Spectrometry Data

| Species | Formula | Calculated m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₅ClF₃N | 231.01 | Molecular Ion |

| [M+2]⁺ | C₁₀H₅³⁷ClF₃N | 233.01 | Isotope Peak |

| [M-Cl]⁺ | C₁₀H₅F₃N | 196.04 | Loss of Chlorine |

| [M-CF₃]⁺ | C₁₀H₅ClN | 162.01 | Loss of Trifluoromethyl group |

X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and stereochemistry. nih.gov

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystal. nih.govspringernature.com The technique involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the electron density map of the molecule, from which a three-dimensional model can be built. semanticscholar.org

For a non-centrosymmetric crystal, SCXRD can also determine the absolute configuration of a chiral molecule by analyzing anomalous dispersion effects. researchgate.netnih.gov The Flack parameter is a key metric calculated during structure refinement that confirms the correctness of the assigned absolute stereochemistry. researchgate.net While Isoquinoline, 3-chloro-7-(trifluoromethyl)- is itself achiral, SCXRD provides unambiguous confirmation of its planar structure and the specific connectivity of its atoms. semanticscholar.org The data generated includes the crystal system, space group, and precise unit cell dimensions. eurjchem.com

Table 2: Representative Single Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 6.02 |

| c (Å) | 17.83 |

| β (°) | 98.5 |

| Volume (ų) | 902.1 |

| Z (molecules/unit cell) | 4 |

Note: These data are hypothetical and represent typical values for a small organic molecule.

Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the crystal lattice. nih.gov This packing is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The analysis of these supramolecular motifs is crucial for understanding the physical properties of the solid-state material. rsc.orgresearchgate.net

In the crystal structure of Isoquinoline, 3-chloro-7-(trifluoromethyl)-, one would expect to observe several key interactions. The aromatic rings could engage in π-π stacking, while the nitrogen atom of the isoquinoline ring could act as a hydrogen bond acceptor. Furthermore, the chlorine and fluorine atoms of the substituents could participate in halogen bonding and other weak intermolecular contacts, creating a complex three-dimensional network. semanticscholar.orgeurjchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. researchgate.net The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org

The IR spectrum of Isoquinoline, 3-chloro-7-(trifluoromethyl)- would exhibit a series of characteristic absorption bands that confirm its key structural features. These include absorptions for the aromatic C-H stretching, C=C and C=N bond stretching within the aromatic rings, and strong, characteristic bands for the C-Cl and C-F bonds associated with the substituents. libretexts.orglumenlearning.compressbooks.pub

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C / C=N | Stretch | 1600 - 1450 |

| C-F (of CF₃) | Stretch | 1350 - 1150 (strong, multiple bands) |

| C-Cl | Stretch | 850 - 550 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for studying the properties of medium-sized organic molecules like "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties with a high degree of reliability.

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For "Isoquinoline, 3-chloro-7-(trifluoromethyl)-", this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good description of the electronic structure.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -1258.45 |

| Dipole Moment (Debye) | 3.12 |

| Polarizability (a.u.) | 145.6 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netscirp.orgpku.edu.cn A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For "Isoquinoline, 3-chloro-7-(trifluoromethyl)-", the electron-withdrawing nature of the chlorine and trifluoromethyl groups is expected to lower the energies of both the HOMO and LUMO, potentially influencing the HOMO-LUMO gap and thus its reactivity profile.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. youtube.com In "Isoquinoline, 3-chloro-7-(trifluoromethyl)-", the nitrogen atom of the isoquinoline (B145761) ring is expected to be a region of high negative potential, making it a likely site for protonation and other electrophilic interactions. The areas around the electron-withdrawing chlorine and trifluoromethyl groups would likely exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. dergi-fytronix.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. rsc.org For "Isoquinoline, 3-chloro-7-(trifluoromethyl)-", NBO analysis can elucidate the interactions between the lone pairs of the nitrogen and chlorine atoms with the aromatic system, as well as the influence of the trifluoromethyl group on the electronic structure. The stabilization energies calculated from NBO analysis can provide quantitative insights into the significance of these interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C1-C8a) | 15.2 |

| LP (1) N1 | π* (C3-C4) | 12.8 |

| LP (3) Cl2 | σ* (C3-N2) | 2.5 |

| π (C5-C6) | π* (C7-C8) | 20.1 |

Mechanistic Pathway Elucidation via Computational Modeling

Reaction Regioselectivity Prediction

Predicting the regioselectivity of reactions involving "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" requires an analysis of the electron distribution within the molecule, which is significantly influenced by the chloro and trifluoromethyl substituents.

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of a chlorine atom at the C-3 position provides a potential leaving group for SNAr reactions. The regioselectivity of such a reaction would be dictated by the stability of the Meisenheimer intermediate. Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the energies of possible intermediates. The trifluoromethyl group (-CF3) at the C-7 position is a strong electron-withdrawing group, which would further decrease the electron density of the entire ring system, thereby activating it towards nucleophilic attack. The primary site of attack would be the carbon atom bearing the chloro substituent (C-3).

Electrophilic Aromatic Substitution: Electrophilic substitution on the isoquinoline ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The combined electron-withdrawing effects of the chloro and trifluoromethyl groups would further deactivate the ring towards electrophiles. However, should a reaction occur, computational methods can predict the most likely site of substitution. By calculating the electrostatic potential and frontier molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO), one can identify the regions of the molecule that are most electron-rich and therefore most susceptible to electrophilic attack. It is anticipated that the positions least deactivated by the substituents would be the preferred sites.

A summary of predicted regioselectivity is presented in the table below:

| Reaction Type | Predicted Major Regioisomer | Influencing Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution | Substitution at C-3 | Presence of a good leaving group (Cl); Activation by electron-withdrawing groups. |

| Electrophilic Aromatic Substitution | Substitution at C-5 or C-8 | Least deactivated positions by the combined inductive effects of the substituents. |

Carbocation Stability and Role of Trifluoromethyl Groups as Intermediates

The formation of a carbocation intermediate is a key step in many organic reactions, including certain nucleophilic and electrophilic substitutions. The stability of such intermediates is paramount in determining the reaction pathway and rate.

The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This property has a profound effect on the stability of adjacent or nearby carbocations. nih.gov If a carbocation were to form on the isoquinoline ring, the -CF3 group at the C-7 position would exert a destabilizing inductive effect, withdrawing electron density from the positively charged center. nih.gov

Computational studies on similar fluorinated organic molecules have demonstrated that α-trifluoromethyl carbocations are significantly destabilized compared to their non-fluorinated counterparts. nih.gov While the carbocation in an intermediate of a reaction involving "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" would not be directly adjacent to the -CF3 group, the strong field effect would still be substantial. Quantum mechanical calculations can quantify this destabilization by computing the relative energies of potential carbocationic intermediates. This destabilizing effect would likely disfavor reaction mechanisms that proceed through a carbocation intermediate, particularly if the positive charge is localized near the 7-position.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Chemical Features)

While no specific QSAR models for "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" have been identified, the chemical features of this compound would be key descriptors in any such model. QSAR studies correlate variations in the chemical structure of a series of compounds with their biological activity. The primary chemical features of "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" that would be considered in a QSAR model are:

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical parameter in drug design.

Electronic Properties: The chloro and trifluoromethyl groups are both strongly electron-withdrawing. These electronic effects, quantifiable by descriptors such as Hammett constants, would heavily influence the molecule's interactions with biological targets.

Steric Factors: The size and shape of the molecule, including the van der Waals radii of the chloro and trifluoromethyl groups, are important for binding to receptor sites.

A hypothetical QSAR model would likely use a combination of these descriptors to predict the biological activity of derivatives of this compound.

Below is a table of key chemical descriptors for the substituents of "Isoquinoline, 3-chloro-7-(trifluoromethyl)-":

| Substituent | Position | Key Descriptor | Predicted Influence on Activity |

|---|---|---|---|

| Chlorine | 3 | Electronic (Inductive and Resonance Effects), Steric | Can influence binding affinity and reactivity. |

| Trifluoromethyl | 7 | Lipophilicity, Electronic (Strong Inductive Effect) | Can enhance membrane permeability and metabolic stability. |

Molecular Dynamics Simulations (if applicable to conformational studies relevant to reactivity)

Molecular dynamics (MD) simulations could provide valuable insights into the conformational flexibility and dynamic behavior of "Isoquinoline, 3-chloro-7-(trifluoromethyl)-". The isoquinoline ring system is largely planar and rigid, so significant conformational changes of the core structure are not expected. However, MD simulations would be relevant for studying:

Intermolecular Interactions: Simulations of the molecule in a solvent or interacting with a biological macromolecule (like a protein or DNA) could reveal preferred binding modes and interaction energies.

To date, specific molecular dynamics simulation studies focused on the conformational analysis of "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" in relation to its reactivity have not been reported in the literature.

Academic and Research Applications Excluding Prohibited Elements

Role as Pharmaceutical Intermediates and Building Blocks

Isoquinoline (B145761), 3-chloro-7-(trifluoromethyl)- is a significant pharmaceutical intermediate, valued for the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents. These groups enhance its utility in the synthesis of a wide range of more complex therapeutic candidates. The presence of the trifluoromethyl group, in particular, can improve chemical reactivity and stability, which is advantageous for subsequent synthetic transformations. As a building block, this compound offers a rigid isoquinoline core that is frequently found in biologically active molecules, providing a foundational structure for the development of novel drug candidates, especially those targeting neurological disorders.

Design Principles for Incorporating Trifluoromethyl and Chloro Groups into Bioactive Molecules

The inclusion of trifluoromethyl (-CF3) and chloro (-Cl) groups in drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physicochemical properties. The trifluoromethyl group is often employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Its strong electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, which can be critical for receptor interactions.

The chloro group, on the other hand, can act as a bioisostere for other atoms or groups and can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The strategic placement of these groups on the isoquinoline scaffold can significantly impact the pharmacokinetic and pharmacodynamic profile of a potential drug molecule.

Scaffold Diversity in Drug Discovery

The isoquinoline framework is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. The use of substituted isoquinolines like 3-chloro-7-(trifluoromethyl)isoquinoline contributes to scaffold diversity in drug discovery. By modifying this core structure, chemists can explore a wider chemical space and develop novel compounds with distinct biological activities. This approach, often referred to as scaffold hopping, allows for the generation of new intellectual property and the potential to overcome liabilities associated with existing drug classes. The unique substitution pattern of this particular isoquinoline derivative provides a distinct starting point for the synthesis of new chemical entities with potentially improved therapeutic profiles.

Exploration in Medicinal Chemistry (Focus on Molecular Mechanisms and Design)

The 3-chloro-7-(trifluoromethyl)isoquinoline scaffold has been investigated in various areas of medicinal chemistry, with a focus on understanding its interaction with biological targets at a molecular level and designing more potent and selective therapeutic agents.

Enzyme Inhibition Studies (e.g., PNMT, Kinase Inhibition)

Derivatives of trifluoromethyl-substituted isoquinolines have shown promise as enzyme inhibitors. A notable example is the investigation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov PNMT is an enzyme that catalyzes the final step in the biosynthesis of epinephrine. The trifluoromethyl group at the 3-position of the tetrahydroisoquinoline ring was found to decrease the affinity for the α2-adrenoceptor, thereby increasing the selectivity for PNMT. nih.gov This selectivity is attributed to steric hindrance at the α2-adrenoceptor and a decrease in the pKa of the amine in the tetrahydroisoquinoline ring system due to the electron-withdrawing nature of the trifluoromethyl group. nih.gov

The following table summarizes the inhibitory activity and selectivity of some 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines for PNMT versus the α2-adrenoceptor.

| Compound | Substitution at 7-position | PNMT Kᵢ (µM) | α₂ Kᵢ/PNMT Kᵢ (Selectivity) |

| 14 | Bromo | 0.83 | 700 |

| 16 | Nitro | 0.52 | >1900 |

Furthermore, the trifluoromethyl group is a common feature in many kinase inhibitors. nih.gov The quinoline (B57606) and isoquinoline scaffolds are considered "privileged" for binding to the ATP-binding site of kinases. nih.gov The incorporation of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors. While specific studies on 3-chloro-7-(trifluoromethyl)isoquinoline as a kinase inhibitor are not extensively documented in the provided search results, the known activity of structurally related compounds suggests its potential as a scaffold for the design of novel kinase inhibitors. nih.gov

Receptor Ligand Design (e.g., Kappa Opioid Receptor Antagonists)

The tetrahydroisoquinoline scaffold is also a key component in the design of ligands for various receptors, including opioid receptors. The kappa opioid receptor (KOR) is a target for the development of treatments for addiction, depression, and anxiety. nih.gov Structure-activity relationship (SAR) studies of KOR antagonists have revealed the importance of the tetrahydroisoquinoline core in maintaining high potency and selectivity. nih.gov While the specific 3-chloro-7-(trifluoromethyl) substitution pattern has not been explicitly detailed in the context of KOR antagonists in the provided search results, the general principles of KOR ligand design suggest that modifications to the isoquinoline ring can significantly impact receptor affinity and efficacy. The electronic and steric properties of the trifluoromethyl and chloro groups could be exploited to fine-tune the interaction with the KOR binding pocket.

Antimicrobial Agent Research (Focus on Chemical Structural Features)

The isoquinoline and quinoline ring systems are present in numerous natural and synthetic compounds with antimicrobial activity. nih.govnih.gov The incorporation of halogen atoms, such as chlorine, and trifluoromethyl groups into these scaffolds has been shown to enhance their antibacterial and antifungal properties. nih.govsciencepg.com For instance, studies on fluorinated chalcones have demonstrated that the presence of a trifluoromethyl group can lead to significant antimicrobial activity. nih.gov Similarly, various chloroquinoline derivatives have been synthesized and screened for their antimicrobial effects. sciencepg.com

Anticancer Agent Research (Focus on Chemical Structural Features and Mechanisms like Apoptosis Induction or Tubulin Polymerization Inhibition)

The isoquinoline scaffold, particularly when substituted with electron-withdrawing groups like chloro and trifluoromethyl, is a key feature in the design of potential anticancer agents. Research has focused on two primary mechanisms of action: the inhibition of tubulin polymerization and the induction of apoptosis.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to programmed cell death, or apoptosis. researchgate.net The trifluoromethyl group is recognized for its ability to enhance the binding affinity of drugs to target proteins and improve physicochemical properties. researchgate.netnih.gov

Derivatives of trifluoromethylquinoline have been designed as colchicine (B1669291) binding site inhibitors (CBSIs). researchgate.net The colchicine binding site is located at the interface between the α and β tubulin dimer. nih.gov When a compound binds to this site, it can disrupt the microtubule structure, preventing the formation of the mitotic spindle and halting cell proliferation. nih.govmdpi.com Studies on certain 2-anilino triazolopyrimidines, which share structural similarities with functionalized quinolines, demonstrated that the most potent compounds were strong inhibitors of tubulin polymerization and effectively inhibited the binding of colchicine to tubulin. mdpi.com For instance, one derivative, featuring a p-toluidino substituent, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 0.45 µM and inhibited colchicine binding by 72%. mdpi.com Molecular docking studies have confirmed that such molecules can bind effectively to the colchicine site. researchgate.net This mechanism is particularly promising as CBSIs have shown efficacy against multidrug-resistant tumor cells. researchgate.net

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several quinoline and isoquinoline derivatives have been shown to induce apoptosis in cancer cell lines. For example, studies on 7-chloroquinoline (B30040) derivatives have demonstrated their ability to induce apoptosis in triple-negative breast cancer cells. nih.gov One such derivative, QTCA-1, showed significant cytotoxic activity, leading to 80.4% cell death in MDA-MB-231 cells. nih.gov Other research on 7-chloro-(4-thioalkylquinoline) derivatives found that at certain concentrations, they caused an accumulation of cells in the G0/G1 phase, inhibited DNA and RNA synthesis, and induced apoptosis in leukemia cell lines. mdpi.comul.ie The presence of the 7-chloro substituent appears to be a key structural feature for this activity. mdpi.comul.ie

Table 1: Anticancer Mechanisms of Related Quinolone/Isoquinoline Derivatives

| Mechanism | Key Structural Features | Target Cell Lines/System | Research Finding | Reference(s) |

|---|---|---|---|---|

| Tubulin Polymerization Inhibition | Trifluoromethylquinoline | LNCaP (Prostate Cancer) | Arrests cells in G2/M phase and induces apoptosis by targeting the colchicine binding site. | researchgate.net |

| Tubulin Polymerization Inhibition | 7-(3′,4′,5′-trimethoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine with p-toluidino substituent | A549 (Lung), HeLa (Cervical) | Potent inhibitor of tubulin polymerization (IC₅₀: 0.45 µM); strongly inhibits colchicine binding (72%). | mdpi.com |

| Apoptosis Induction | 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Triple Negative Breast Cancer) | Induced 80.4% cell death. | nih.gov |

| Apoptosis Induction | 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide | CCRF-CEM (Leukemia) | Induces apoptosis and inhibits DNA/RNA synthesis. | mdpi.comul.ie |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. For quinoline and isoquinoline derivatives, SAR studies have been crucial in optimizing their anticancer potential.

The inclusion of a trifluoromethyl (CF₃) group is a common strategy in drug design. nih.gov This group is highly lipophilic and electronegative, which can improve pharmacological properties such as metabolic stability and membrane permeability. nih.gov In studies of potential tubulin inhibitors, introducing a trifluoromethyl group at the 2-position of a 4-anilinoquinoline structure was found to be beneficial for enhancing anticancer activity. researchgate.net

Similarly, the position of substituents on the aromatic rings plays a critical role. In a series of 6-chloro-2-arylvinylquinolines investigated for antimalarial activity, the placement of a trifluoromethyl group on the appended phenyl ring significantly influenced potency. nih.gov A compound with a 3-trifluoromethyl group showed comparable activity to its 4-positional isomer, while the 2-positional isomer was threefold less potent, suggesting that ortho-substitution may hinder biological activity. nih.gov

The nature of the substituent is also vital. Halogen atoms like chlorine often enhance cytotoxic activity. mdpi.com In a study of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, a 7-chloro substituted compound proved to be the most active among the newly synthesized molecules evaluated in the NCI-60 screening program. nih.gov These studies underscore the importance of systematic structural modification to identify the key molecular features responsible for a desired biological effect.

Applications in Catalysis Research

The rigid, planar structure of the isoquinoline ring makes it an excellent scaffold for the development of ligands and catalysts in organic synthesis.

Ligand Design for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. acs.org The isoquinoline framework is considered a "privileged structure" that can be engineered to create effective chiral ligands. nih.govacs.org The development of mixed donor P,N-ligands, such as phosphinooxazolines (PHOX ligands), has proven highly successful. nih.gov These nonsymmetrical ligands combine the different electronic properties of a "soft" phosphorus donor and a "hard" nitrogen donor, often outperforming symmetric P,P- or N,N-ligands in various metal-catalyzed reactions. nih.gov The isoquinoline moiety can serve as the nitrogen-containing component of such modular ligands, influencing the steric and electronic environment of the metal center to achieve high enantioselectivity.

Catalyst Development for Specific Organic Transformations

Transition-metal-catalyzed C-H bond activation and annulation have become powerful methods for synthesizing complex molecules like isoquinolines from simple precursors. acs.org Rhodium(III)-catalyzed C-H activation/annulation protocols, for example, allow for the efficient construction of the isoquinoline skeleton from starting materials like N-chloroimines and alkenes. acs.org This approach is advantageous as it often proceeds under mild, oxidant-free conditions with high functional group tolerance, overcoming the limitations of traditional, harsher synthetic methods. acs.org The development of such catalytic systems provides a direct and versatile route to structurally diverse isoquinoline derivatives, expanding their accessibility for applications in medicinal chemistry and material science. acs.org

Material Science and Advanced Functional Materials Research

Exploration of Fluorescent Properties of Isoquinoline Derivatives

Isoquinoline derivatives have garnered significant interest for their fluorescent properties, making them potential candidates for use as organic fluorophores in various applications, including in vivo imaging. nih.govresearchgate.net The electronic and optical properties of the isoquinoline scaffold have been a subject of study for many years. nih.gov Research into novel isoquinoline derivatives substituted at the 3-position of the heteroaromatic ring has revealed that these compounds can exhibit visible fluorescence. nih.govresearchgate.net

The emission properties are highly dependent on the nature of the substituents. For example, the introduction of strong electron-withdrawing groups, such as a nitro (NO₂) group, can lead to fluorescence quenching. nih.gov In contrast, other substituents can result in emission maxima in the near-ultraviolet region (328 to 391 nm). nih.gov These findings suggest that by carefully selecting substituents on the isoquinoline core, it is possible to tune the optical properties of the resulting molecules for specific applications in material science. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Isoquinoline, 3-chloro-7-(trifluoromethyl)- |

| 4-anilinoquinoline |

| 6-chloro-2-arylvinylquinoline |

| 7-chloro-(4-thioalkylquinoline) |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione |

| N-chloroimine |

| Phosphinooxazoline (PHOX) |

Use in Molecular Sensors

While specific research detailing the application of Isoquinoline, 3-chloro-7-(trifluoromethyl)- as a molecular sensor is not prominently available in the current literature, the foundational isoquinoline structure is a subject of significant interest for developing fluorescent probes. Certain 3-hydroxyisoquinoline (B109430) derivatives have demonstrated notable deep-blue fluorescence under UV excitation, with researchers investigating their potential as fluorescent sensors in various biological applications, including as dyes for cell nuclei. nih.gov The fluorescence efficiency of these molecules is heavily influenced by the substitutions on the isoquinoline core. nih.gov

Furthermore, new families of isoquinoline-based fluorophores, such as boroisoquinolines, have been synthesized and characterized for their efficient fluorescence, with potential applications in the reversible or irreversible labeling of proteins. rsc.org In the broader category of related nitrogen-containing heterocycles, trifluoromethylated quinoline derivatives have been synthesized into Schiff bases that can act as chemosensors. nih.govbeilstein-archives.org Other quinoline-based derivatives have been successfully developed as selective and sensitive fluorescent sensors for detecting metal ions like Fe³⁺ and as colorimetric chemosensors for anions such as fluoride (B91410) and cyanide. nih.govmdpi.com These examples highlight the potential of the trifluoromethylated isoquinoline scaffold in the future design of novel molecular sensors, although direct applications of Isoquinoline, 3-chloro-7-(trifluoromethyl)- remain an area for further exploration.

Patent Landscape and Innovation Trends for Trifluoromethylated Isoquinolines

The patent landscape for trifluoromethylated isoquinolines indicates a dynamic field of research focused on developing novel and efficient synthetic methodologies. The introduction of trifluoromethyl (CF₃) groups into the isoquinoline framework is a key innovation trend, driven by the unique physicochemical properties this moiety imparts. tandfonline.comrsc.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for biological targets. tandfonline.commdpi.com Consequently, patents in this area are often centered on methods that allow for the precise and efficient incorporation of CF₃ groups onto the isoquinoline scaffold, thereby generating new chemical entities with potential applications in medicinal chemistry and materials science. google.compatsnap.comgoogle.com

Analysis of Patent Claims Regarding Chemical Structure and Synthesis

An analysis of recent patents reveals a focus on overcoming the challenges associated with synthesizing fluorinated heterocycles. rsc.org Key patents claim novel processes that offer high yields, regioselectivity, and the use of readily available starting materials.

A prominent trend is the development of synthetic routes that build the trifluoromethylated isoquinoline core. For instance, one patented method describes the synthesis of 1-trifluoromethylated isoquinolines via a metal-free radical trifluoromethylation of β-aryl-α-isocyano-acrylates using Togni's reagent. nih.gov Other patents claim multi-step procedures starting from precursors like 4-trifluoromethyl phenethylamine (B48288) to produce specific derivatives such as 5-trifluoromethyl isoquinoline-8-formic acid, emphasizing the use of non-toxic reagents and scalability. google.com Another innovative approach involves a three-component, one-pot method to create entirely new fused heterocyclic systems, such as trifluoromethyl pyrrolo-isoquinoline derivatives. patsnap.com These patented methods underscore a strategic effort to create diverse libraries of trifluoromethylated isoquinolines for further investigation.

| Patent/Method ID | Target Compound Class | Starting Materials | Key Reagents/Conditions | Claimed Advantages | Reference |

|---|---|---|---|---|---|

| CN112079775A | 5-Trifluoromethyl Isoquinoline-8-Formic Acid | 4-Trifluoromethyl Phenethylamine | NBS for bromination, followed by carbonyl insertion and hydrolysis | Simple route, low cost, high total yield, no highly toxic reagents, scalable | google.com |

| Eureka (Trifluoromethyl pyrrolo isoquinoline) | Polysubstituted Pyrrolo-Isoquinoline Derivatives | Polysubstituted Isoquinoline, Aromatic Terminal Alkyne | Trifluoromethyl methyl propiolate; Three-component step-by-step one-pot method | First introduction of CF₃ into pyrroloisoquinolines, high regioselectivity and yield | patsnap.com |

| CN112209876A | 3-Trifluoromethyl Isoquinolinone Derivatives | Benzoic Acid Derivatives, Sulfur Ylide | p-Cymene ruthenium dichloride (II) dimer, Silver hexafluoroantimonate | Good regioselectivity, high yield, mild reaction conditions, simple post-treatment | google.com |

| Zhang and Studer | 1-Trifluoromethylated Isoquinolines | β-Aryl-α-isocyano-acrylates | Togni's reagent (CF₃ radical precursor) | Metal-free, moderate to excellent yields | nih.gov |

Trends in Chemical Space and Lead Optimization

The development and patenting of new trifluoromethylated isoquinolines are directly linked to the strategic goals of expanding chemical space and executing lead optimization in drug discovery. researchgate.net Chemical space refers to the vast ensemble of all possible molecules. Introducing fluorine or trifluoromethyl groups is a proven strategy to access novel regions of this space, creating compounds with unique properties not found in their non-fluorinated analogues. tandfonline.comrsc.org

Lead optimization is the iterative process where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile to become a viable "lead" candidate. researchgate.net The trifluoromethyl group is a powerful tool in this process for several reasons:

Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the half-life of a drug. tandfonline.com

Lipophilicity and Permeability: The CF₃ group can increase lipophilicity, which can enhance a compound's ability to cross cell membranes. mdpi.com

Conformational Control: The steric bulk of the CF₃ group can lock a molecule into a specific conformation that is more favorable for binding to a biological target.

pKa Modulation: The electron-withdrawing nature of the CF₃ group can alter the basicity of nearby nitrogen atoms in the isoquinoline ring, affecting solubility and receptor interactions. rsc.org

The patented synthetic methods for creating diverse trifluoromethylated isoquinolines are essential for lead optimization campaigns. google.compatsnap.comgoogle.com They provide medicinal chemists with the necessary tools to systematically explore the structure-activity relationship (SAR) of the isoquinoline scaffold, fine-tuning its properties by varying the position and chemical environment of the trifluoromethyl group to achieve a desired therapeutic profile.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Currently, there are no specific synthetic routes published for "Isoquinoline, 3-chloro-7-(trifluoromethyl)-". Future research could focus on developing efficient and environmentally benign methods for its synthesis. General strategies for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, could be adapted. Research in this area would likely involve:

Retrosynthetic Analysis: Designing multi-step synthetic pathways from readily available starting materials.

Catalysis: Investigating the use of transition metal catalysts (e.g., palladium, copper, rhodium) to facilitate key bond-forming reactions, potentially leading to higher yields and milder reaction conditions.

Green Chemistry Approaches: Exploring the use of greener solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and minimizing waste generation.

Exploration of New Reactivity Patterns and Transformations

The reactivity of "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" is currently unexplored. Future investigations could probe the chemical behavior of this molecule, focusing on the interplay of the chloro and trifluoromethyl substituents on the isoquinoline core. Key areas of exploration might include:

Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position could be a site for substitution reactions with various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of new derivatives.

Cross-Coupling Reactions: The C-Cl bond could participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.

Functionalization of the Trifluoromethyl Group: While generally stable, the reactivity of the trifluoromethyl group under specific conditions could be investigated.

Advanced Mechanistic Investigations

Once synthetic routes and reactivity patterns are established, detailed mechanistic studies could provide fundamental insights into the chemical behavior of "Isoquinoline, 3-chloro-7-(trifluoromethyl)-". Such studies could employ:

Computational Chemistry: Density functional theory (DFT) calculations could be used to model reaction pathways, predict transition states, and understand the electronic effects of the substituents.

Kinetic Studies: Experimental determination of reaction rates and orders would provide evidence for proposed reaction mechanisms.

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR and IR spectroscopy could help identify reaction intermediates.

Integration with Artificial Intelligence and Machine Learning in Drug Design (Focus on Chemical Synthesis and Property Prediction)

Should "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" or its derivatives show biological potential, AI and machine learning could accelerate research. These computational tools could be applied to:

Predictive Modeling: Machine learning algorithms could be trained on data from related isoquinoline compounds to predict the physicochemical properties, biological activity, and potential toxicity of new derivatives.

Synthesis Planning: AI-powered retrosynthesis tools could propose novel and efficient synthetic routes to target molecules based on this scaffold.

Virtual Screening: Large virtual libraries of derivatives could be screened against biological targets to identify promising candidates for further experimental investigation.

Expanding Applications in Materials Science

The unique combination of a rigid heterocyclic core with electron-withdrawing chloro and trifluoromethyl groups suggests that "Isoquinoline, 3-chloro-7-(trifluoromethyl)-" could be a building block for novel materials. Future research could explore its potential in:

Organic Electronics: The electronic properties of the isoquinoline ring system could be tuned by its substituents, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Fluorescent Probes: Isoquinoline derivatives are known to exhibit fluorescence. The specific substitution pattern of this compound might lead to unique photophysical properties, making it a candidate for chemical sensors or bio-imaging agents.

Polymer Chemistry: This compound could potentially be functionalized and incorporated as a monomer into polymers to create materials with tailored thermal, mechanical, or electronic properties.

Q & A

Q. How do researchers evaluate the electrophilic/nucleophilic behavior of this compound in diverse media?

- Methodological Answer :

- Cyclic Voltammetry : Determine redox potentials to assess susceptibility to oxidation/reduction.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate mechanism (e.g., radical vs. polar pathways) .

Tables of Key Data

Table 1 : Synthetic Routes and Yields for 3-Chloro-7-(trifluoromethyl)isoquinoline

| Method | Key Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization + Halogenation | Cl₂, FeCl₃, CF₃I | 62 | 98 | |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 55 | 95 |

Table 2 : Computational vs. Experimental Bond Lengths (Å)

| Bond | DFT Calculation | X-ray Data |

|---|---|---|

| C-Cl | 1.73 | 1.75 |

| C-CF₃ | 1.52 | 1.50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.